

comparison of deuterated ketoconazole enantiomers in research

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: (-)-Ketoconazole-d3

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Comparison of Ketoconazole Enantiomers

The table below summarizes the key experimental findings for the non-deuterated ketoconazole enantiomers, (+)-Ketoconazole and (-)-Ketoconazole [1] [2].

Enantiomer	Alternative Name	Key Characteristics & Experimental Data
(+)- Ketoconazole	(2R,4S)-(+)-KET, Dextroketoconazole [1] [2]	• CYP3A4 Inhibition: IC50 1.69 μ M, Ki 0.92 μ M (testosterone); IC50 1.46 μ M, Ki 2.52 μ M (midazolam) [3] [4].
(-)- Ketoconazole	(2S,4R)-(-)-KET, Levoketoconazole [1] [2]	• CYP3A4 Inhibition: IC50 0.90 μ M, Ki 0.17 μ M (testosterone); IC50 1.04 μ M, Ki 1.51 μ M (midazolam). Shows greater potency in inhibiting CYP3A4 catalytic activity [3] [4].

Experimental Details

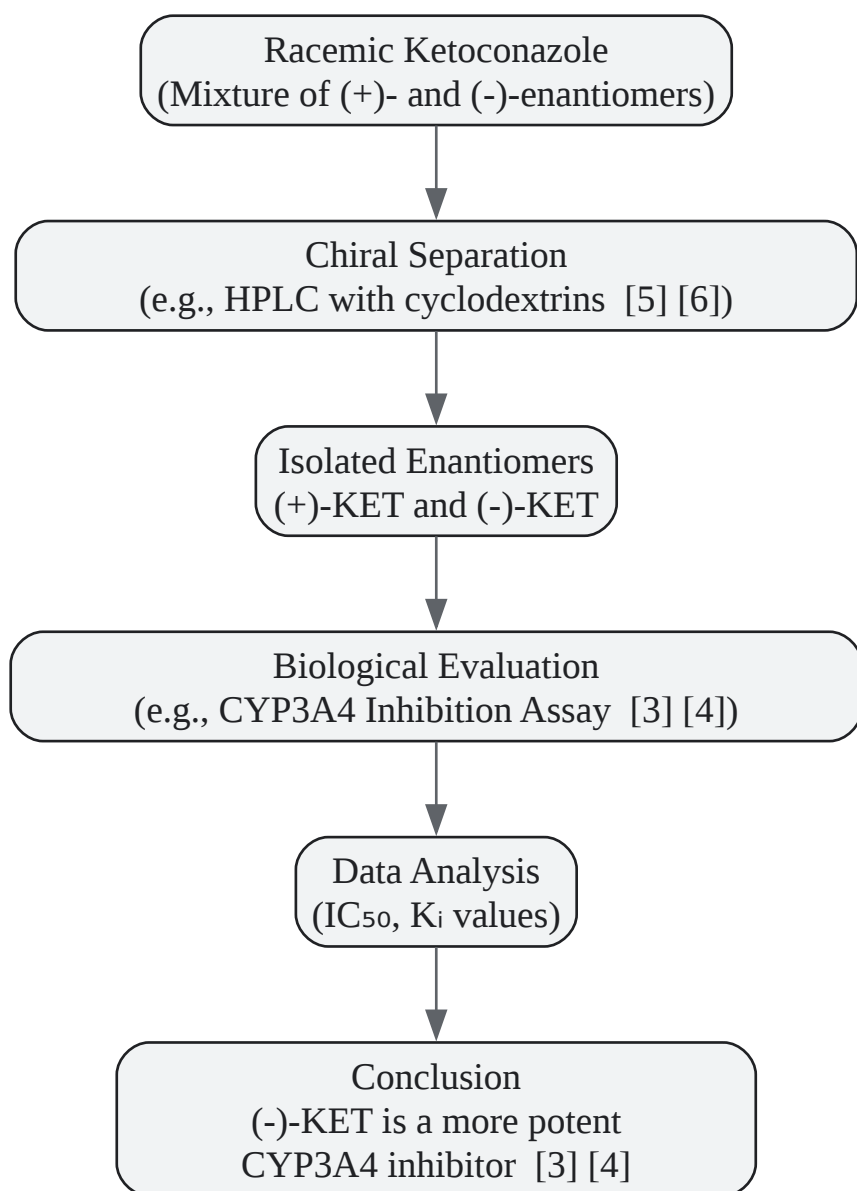
Here is a detailed look at the key experiments from which the above data was derived.

- **Experimental Protocol: CYP3A4 Inhibition Assay** [3] [4]

- **System:** Catalytic activity of CYP3A4/5 was measured in human liver microsomes.
 - **Substrates:** Two prototypic substrates were used: **testosterone** and **midazolam**.
 - **Procedure:** The metabolism of these substrates was measured in the presence of varying concentrations of each ketoconazole enantiomer. The IC₅₀ (half-maximal inhibitory concentration) and K_i (inhibition constant) values were then calculated to quantify the inhibitory strength of each enantiomer.
- **Experimental Protocol: Chiral Separation for Study** Chiral separation is a prerequisite for studying individual enantiomers. Multiple methods have been published:
 - **Capillary Electrokinetic Chromatography (EKC):** Used Heptakis (2,3,6-tri-O-methyl)- β -cyclodextrin (TM β CD) as a chiral selector to resolve ketoconazole enantiomers in under 10 minutes [5].
 - **High-Performance Liquid Chromatography (HPLC):** Achieved excellent separation (resolution=2.05) using sulfobutyl ether- β -cyclodextrin (SBE- β -CD) as a chiral mobile phase additive [6].

Research Context and Workflow

To place the above data in context, the following diagram outlines the general research workflow for studying and differentiating between ketoconazole enantiomers.



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Key Insights and Further Research

- **(-)-Ketoconazole is a more potent CYP3A4 inhibitor** than its (+)-counterpart, which is a critical consideration for predicting drug-drug interactions [3] [4].
- Both enantiomers act as **partial agonists of the Pregnane X receptor (PXR)**, a key regulator of CYP3A4 gene expression. This effect did not show a significant enantiospecific pattern [3] [4].
- Deuterated versions of ketoconazole enantiomers (e.g., **(-)-Ketoconazole-d3**) are listed as available from chemical suppliers [1] [2]. These are typically used as **internal standards in**

bioanalytical methods (e.g., mass spectrometry) for more accurate quantification, rather than being studied for differential biological activity.

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To cite this document: Smolecule. [comparison of deuterated ketoconazole enantiomers in research].

Smolecule, [2026]. [Online PDF]. Available at:

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